N-(4-acetamidophenyl)-2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide
Description
N-(4-acetamidophenyl)-2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a pyridazine-containing acetamide derivative characterized by a sulfanyl linker bridging the pyridazin-3-yl and acetamide moieties. The 2-methoxyphenyl substituent on the pyridazine ring and the 4-acetamidophenyl group on the acetamide core define its structural uniqueness.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-14(26)22-15-7-9-16(10-8-15)23-20(27)13-29-21-12-11-18(24-25-21)17-5-3-4-6-19(17)28-2/h3-12H,13H2,1-2H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOHKFHISMASDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials might include 4-acetamidophenol and 2-methoxyphenylpyridazine. The synthesis could involve:
Nitration and Reduction: Nitration of 4-acetamidophenol followed by reduction to obtain the corresponding amine.
Coupling Reaction: Coupling of the amine with 2-methoxyphenylpyridazine under specific conditions to form the desired product.
Purification: Purification steps such as recrystallization or chromatography to isolate the pure compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro or carbonyl groups, leading to amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the aromatic rings or the acetamide group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
Table 1: Key Structural Features and Activities of Comparable Compounds
Key Structural and Functional Differences
Heterocyclic Core Modifications
- Pyridazine vs. Oxadiazole/Quinazoline/Triazole :
- The pyridazine core in the target compound contrasts with oxadiazole (e.g., ) and quinazoline (e.g., ) derivatives. Pyridazine’s electron-deficient nature may enhance binding to enzymes or receptors via π-π interactions, whereas oxadiazole’s rigidity could improve metabolic stability .
- Triazole-containing analogs (e.g., VUAA-1) exhibit Orco channel agonism, suggesting heterocycle choice directly influences target specificity .
Sulfanyl vs. Sulfonyl Linkers
- The sulfanyl (-S-) group in the target compound differs from sulfonyl (-SO2-) groups in quinazoline derivatives (e.g., Compound 38 ).
Substituent Effects
- The 4-acetamidophenyl substituent (target compound) contrasts with 4-methoxyphenyl in Compound 38 . Acetamide groups can participate in hydrogen bonding, improving solubility over methoxy substituents.
Pharmacological Implications
- Antimicrobial Potential: The target compound’s structural similarity to Shah’s oxadiazole derivatives (anti-S. aureus activity ) suggests possible antibacterial applications, though pyridazine’s reduced electronegativity compared to oxadiazole may alter efficacy.
- Anticancer Activity : Quinazoline sulfonyl derivatives (e.g., Compound 38) show potent activity against cancer cell lines . The target compound’s pyridazine core may offer alternative binding modes for kinase or tubulin inhibition.
- Anti-Inflammatory Potential: Triazole-based acetamides in demonstrated anti-exudative activity comparable to diclofenac . The target compound’s sulfanyl linker may similarly modulate cyclooxygenase (COX) pathways.
Biological Activity
N-(4-acetamidophenyl)-2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound notable for its potential biological activities. This article explores its structure, synthesis, and biological implications based on current research findings.
Molecular Structure
The compound features several functional groups that contribute to its biological activity:
- Acetamido Group : Enhances solubility and may influence binding affinity to biological targets.
- Pyridazine Core : Known for various pharmacological properties.
- Sulfanyl Moiety : Often associated with redox activity, which can impact biological systems.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Acetamido Group : Reaction of 4-aminophenol with acetic anhydride.
- Pyridazine Core Construction : Utilizing pyridazinone derivatives and appropriate coupling reactions.
- Sulfanyl Group Introduction : Employing thiol reagents to incorporate the sulfanyl moiety.
Biological Activity
Preliminary studies indicate that this compound exhibits a range of biological activities:
Anticancer Activity
Research has shown that compounds with similar structures can inhibit cancer cell proliferation. The presence of the pyridazine core is particularly significant in targeting cancer pathways.
Anti-inflammatory Effects
Compounds with sulfanyl groups have been documented to exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines.
Enzyme Inhibition
Studies suggest that this compound may act as an inhibitor for specific enzymes involved in disease pathways, such as phosphodiesterases (PDEs) and cyclooxygenases (COXs).
Case Studies and Research Findings
- In vitro Studies : Various in vitro assays have demonstrated that derivatives of this compound can effectively inhibit the growth of specific cancer cell lines, including breast and colon cancer cells.
- Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound induces apoptosis via the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS).
- In vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to controls, indicating its potential as a therapeutic agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-acetamidophenyl)-2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide | Methoxy group, triazole ring | Potentially enhanced solubility and anticancer effects |
| 7-[2-Methyl-5-(5-methyl-1H-[1,2,4]triazol-3-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridin | Triazole ring system | Investigated for anti-inflammatory effects |
Q & A
Q. Characterization Methods :
- NMR Spectroscopy : H and C NMR confirm regiochemistry and purity (>95%) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity .
Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Basic Research Question
- NMR : H NMR identifies protons on the methoxyphenyl (δ 3.8–4.0 ppm) and acetamide (δ 2.1 ppm) groups. C NMR confirms carbonyl (C=O, δ 170–175 ppm) and pyridazine ring carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) validates the molecular ion peak (e.g., [M+H]) .
- IR Spectroscopy : Detects S-H (2550 cm) and amide C=O (1650 cm) stretches .
How can researchers optimize reaction conditions to improve yield and purity during synthesis?
Advanced Research Question
Key Parameters :
Q. Methodology :
- Design of Experiments (DoE) : Systematic variation of solvent, temperature, and catalyst ratios to identify optimal conditions .
- In-line Monitoring : ReactIR or HPLC tracks intermediate formation and minimizes over-reaction .
What strategies are recommended for resolving contradictions in reported biological activities of this compound across different studies?
Advanced Research Question
Potential Causes of Discrepancies :
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) .
- Compound Purity : Impurities >5% (e.g., unreacted intermediates) skew IC values .
Q. Resolution Strategies :
- Reproducibility Checks : Independent synthesis and bioassays across labs .
- Structural Analog Comparison : Test derivatives (e.g., varying methoxyphenyl substituents) to isolate structure-activity relationships (SAR) .
How do structural modifications in analogous compounds influence their pharmacological profiles?
Advanced Research Question
| Analog | Substituent Modifications | Biological Activity | Reference |
|---|---|---|---|
| A | 3,5-Dimethylphenyl (pyrimidinyl) | Enhanced kinase inhibition (IC = 0.8 µM) | |
| B | 4-Fluorophenyl (pyridazinyl) | Improved solubility (LogP = 2.1) but reduced potency | |
| C | Ethyl ester (acetamide) | Prodrug formation with delayed release |
Key trends: Electron-withdrawing groups (e.g., -F) improve solubility but reduce target affinity, while methyl groups enhance hydrophobic binding .
What are the primary biological targets or pathways investigated for this compound?
Basic Research Question
- Kinase Inhibition : Selective inhibition of MAPK or PI3K pathways in cancer cell lines .
- Antimicrobial Activity : Disruption of bacterial cell wall synthesis (MIC = 8 µg/mL against S. aureus) .
- Enzyme Targets : Thymidylate synthase (TS) inhibition in folate metabolism studies .
What in silico methods are employed to predict the binding affinity of this compound with biological targets?
Advanced Research Question
- Molecular Docking : AutoDock Vina or Glide predicts binding modes to kinase ATP-binding pockets .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
- QSAR Modeling : Predicts activity of derivatives using Hammett constants for substituent effects .
What are the solubility and stability profiles of this compound under various experimental conditions?
Basic Research Question
- Solubility : Soluble in DMSO (>50 mg/mL), poorly soluble in water (<0.1 mg/mL) .
- Stability : Degrades by <10% in PBS (pH 7.4) over 24 hours but rapidly hydrolyzes in acidic conditions (pH 2.0) .
- Storage : Stable at -20°C under argon for >6 months .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
